BIPHENYL-2,2'-DIYL DIBENZENESULFONATE

CAS No.:

Cat. No.: VC1224694

Molecular Formula: C24H18O6S2

Molecular Weight: 466.5g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H18O6S2 |

|---|---|

| Molecular Weight | 466.5g/mol |

| IUPAC Name | [2-[2-(benzenesulfonyloxy)phenyl]phenyl] benzenesulfonate |

| Standard InChI | InChI=1S/C24H18O6S2/c25-31(26,19-11-3-1-4-12-19)29-23-17-9-7-15-21(23)22-16-8-10-18-24(22)30-32(27,28)20-13-5-2-6-14-20/h1-18H |

| Standard InChI Key | GNRNSJHBHGUUDJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4 |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4 |

Introduction

Chemical Properties and Structure

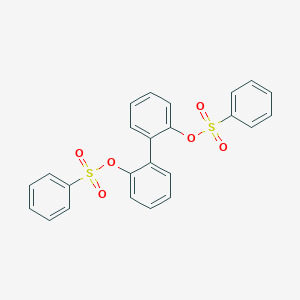

BIPHENYL-2,2'-DIYL DIBENZENESULFONATE is an organic compound with significant structural complexity. Its molecular architecture features a biphenyl core with two benzenesulfonate groups attached at the 2,2' positions. This structural arrangement creates a molecule with distinctive chemical reactivity patterns.

Basic Chemical Identifiers

The chemical identity of BIPHENYL-2,2'-DIYL DIBENZENESULFONATE can be precisely defined through several standardized chemical identifiers as presented in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C24H18O6S2 |

| Molecular Weight | 466.5 g/mol |

| IUPAC Name | [2-[2-(benzenesulfonyloxy)phenyl]phenyl] benzenesulfonate |

| Standard InChI | InChI=1S/C24H18O6S2/c25-31(26,19-11-3-1-4-12-19)29-23-17-9-7-15-21(23)22-16-8-10-18-24(22)30-32(27,28)20-13-5-2-6-14-20/h1-18H |

| Standard InChIKey | GNRNSJHBHGUUDJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4 |

| PubChem Compound ID | 2067559 |

The molecular formula C24H18O6S2 indicates the presence of 24 carbon atoms, 18 hydrogen atoms, 6 oxygen atoms, and 2 sulfur atoms in its structure. This composition contributes to its molecular weight of 466.5 g/mol, placing it in the medium molecular weight range for organic compounds.

Structural Features

The structure of BIPHENYL-2,2'-DIYL DIBENZENESULFONATE is characterized by several key features:

The core structure consists of a biphenyl system (two benzene rings connected directly at the ortho positions). This biphenyl core provides structural rigidity and serves as the central scaffold for the molecule. The 2,2' positions of the biphenyl are substituted with oxygen atoms that form the connection points to the benzenesulfonate groups.

The benzenesulfonate groups (C6H5SO3-) are attached to the biphenyl core through oxygen bridges, forming ester linkages. Each sulfur atom in the benzenesulfonate groups is bound to three oxygen atoms, creating the characteristic sulfonate functional group. Two of these oxygen atoms form double bonds with the sulfur atom, while the third forms the bridge to the biphenyl core.

The structural arrangement creates a molecule with potential for conformational flexibility around the biphenyl-oxygen and oxygen-sulfur bonds, which may influence its reactivity and applications.

Physical Properties

Physical State and Appearance

Based on the general properties of similar organic sulfonates, BIPHENYL-2,2'-DIYL DIBENZENESULFONATE is likely to exist as a solid at room temperature. While specific data on its appearance is limited in the available research, compounds of this structural class typically present as crystalline solids, often white to pale yellow in color.

Solubility Characteristics

The presence of both hydrophobic (biphenyl core) and hydrophilic (sulfonate groups) components in its structure suggests that BIPHENYL-2,2'-DIYL DIBENZENESULFONATE may exhibit interesting solubility characteristics. The sulfonate groups typically confer some water solubility, while the aromatic rings contribute to solubility in organic solvents such as alcohols, acetone, and other polar organic solvents.

This amphiphilic nature (containing both hydrophilic and hydrophobic regions) potentially makes this compound useful in applications requiring surface-active properties or interactions with both polar and non-polar environments.

Stability Profile

Organic sulfonates generally demonstrate good thermal and chemical stability. The presence of aromatic rings in the structure of BIPHENYL-2,2'-DIYL DIBENZENESULFONATE likely contributes to its stability against thermal decomposition. The sulfonate groups are typically stable under moderate conditions but may undergo hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of BIPHENYL-2,2'-DIYL DIBENZENESULFONATE typically involves the esterification of 2,2'-biphenol with benzenesulfonyl chloride. This reaction generally proceeds under basic conditions to neutralize the hydrogen chloride produced during the reaction.

A general synthetic route may follow this reaction sequence:

-

Preparation or acquisition of 2,2'-biphenol as the starting material

-

Reaction with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine

-

Purification of the product through recrystallization or chromatographic techniques

The reaction conditions, including temperature, solvent choice, and reaction time, would need to be optimized to achieve high yields and purity.

Industrial Scale Considerations

For larger-scale preparation, considerations would include:

-

Selection of appropriate solvents that balance reactivity, safety, and environmental impact

-

Optimization of reaction conditions to maximize yield while minimizing side products

-

Development of efficient purification processes to ensure product quality

-

Implementation of appropriate safety measures due to the reactive nature of sulfonyl chlorides used in the synthesis

Applications and Research Uses

Research Applications

BIPHENYL-2,2'-DIYL DIBENZENESULFONATE has potential applications in various research fields, primarily due to its structural features:

The compound may serve as an intermediate in organic synthesis, particularly for the preparation of more complex molecules containing biphenyl scaffolds. Its sulfonate groups can act as leaving groups in nucleophilic substitution reactions, making it useful for introducing the biphenyl moiety into other molecules.

The rigid biphenyl core with sulfonate functionalities makes this compound potentially useful in material science research, particularly in the development of liquid crystals, polymers, or other materials where molecular orientation and packing are important.

Analytical Methods for Identification and Characterization

Spectroscopic Techniques

Several spectroscopic techniques would be valuable for the identification and characterization of BIPHENYL-2,2'-DIYL DIBENZENESULFONATE:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the hydrogen and carbon environments in the molecule. The aromatic protons would show characteristic signals in the 1H NMR spectrum, while the sulfonate groups would influence the chemical shifts of nearby carbon atoms in the 13C NMR spectrum.

-

Infrared (IR) Spectroscopy: This technique would reveal characteristic absorption bands for the sulfonate groups (typically strong bands around 1350-1340 cm-1 and 1150-1140 cm-1 for asymmetric and symmetric S=O stretching), as well as bands corresponding to the aromatic rings.

-

Mass Spectrometry: This would confirm the molecular weight of the compound and provide fragmentation patterns that can help in structural elucidation.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) could be employed for purity assessment and quantitative analysis of BIPHENYL-2,2'-DIYL DIBENZENESULFONATE. The selection of appropriate stationary phases and mobile phases would depend on the specific analytical requirements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume